2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that features a benzofuran core substituted with dimethyl groups and an acetamide moiety linked to a pyrimidinylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized via an intramolecular Friedel-Crafts reaction. This reaction involves the cyclization of a suitable precursor under acidic conditions, often using phosphoric acid as a catalyst .
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Introduction of Dimethyl Groups: : The dimethyl groups can be introduced through alkylation reactions, where methyl groups are added to the benzofuran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
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Acetamide Formation: : The acetamide moiety is typically introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
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Attachment of the Pyrimidinylsulfamoylphenyl Group: : This step involves the coupling of the acetamide derivative with a pyrimidinylsulfamoylphenyl precursor. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the acetamide moiety or the pyrimidinylsulfamoylphenyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. Halogenation reactions, for example, can introduce halogen atoms into the benzofuran ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of amine derivatives from the acetamide group.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research into its mechanism of action and biological activity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism by which 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzofuran core and the pyrimidinylsulfamoylphenyl group could interact with different molecular targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide stands out due to its unique combination of functional groups. The presence of both a benzofuran core and a pyrimidinylsulfamoylphenyl group provides a versatile scaffold for chemical modifications and potential biological activity. This dual functionality is not commonly found in other related compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H20N4O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H20N4O4S/c1-14-10-15(2)21-16(13-30-19(21)11-14)12-20(27)25-17-4-6-18(7-5-17)31(28,29)26-22-23-8-3-9-24-22/h3-11,13H,12H2,1-2H3,(H,25,27)(H,23,24,26) |
InChI Key |
GDDLLRFFZZSSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Origin of Product |
United States |
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